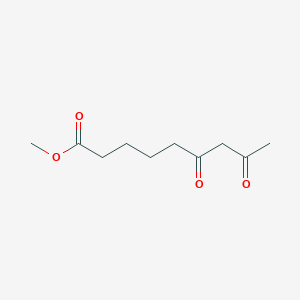
Methyl 6,8-dioxononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,8-dioxononanoate is an organic compound with the molecular formula C10H16O4 It is a methyl ester derivative of nonanoic acid, characterized by the presence of two keto groups at the 6th and 8th positions of the nonanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 6,8-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective oxidation at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. Additionally, the use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6,8-dioxononanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the keto positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: 6,8-dihydroxynonanoate.
Substitution: Various substituted nonanoate esters.
Applications De Recherche Scientifique
Methyl 6,8-dioxononanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl 6,8-dioxononanoate involves its interaction with specific molecular targets. The keto groups in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Methyl 6,8-dioxononanoate can be compared with other similar compounds, such as:
Methyl nonanoate: Lacks the keto groups, resulting in different chemical reactivity and applications.
Methyl 6,8-dihydroxynonanoate:
Nonanoic acid derivatives: Various derivatives with different functional groups at the 6th and 8th positions, each with unique properties and applications.
Propriétés
Numéro CAS |
61448-25-7 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 6,8-dioxononanoate |
InChI |
InChI=1S/C10H16O4/c1-8(11)7-9(12)5-3-4-6-10(13)14-2/h3-7H2,1-2H3 |
Clé InChI |
JUBRHNJQHPPNQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
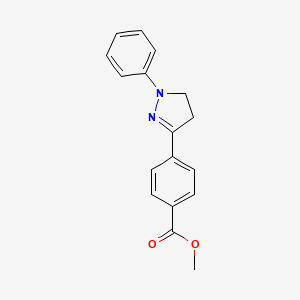
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)
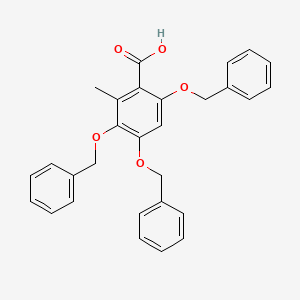

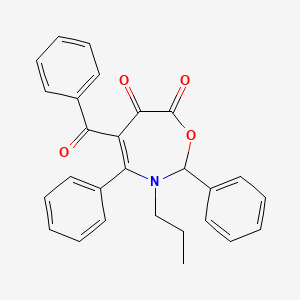
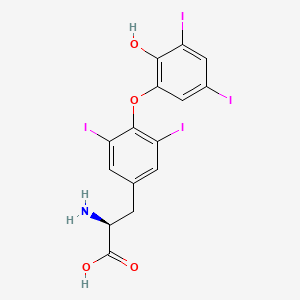
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
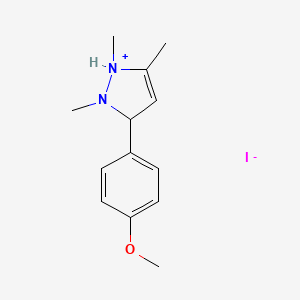
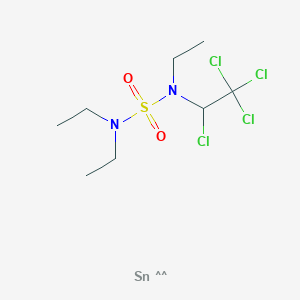
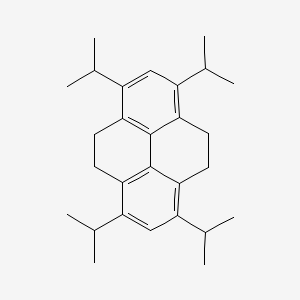
![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
